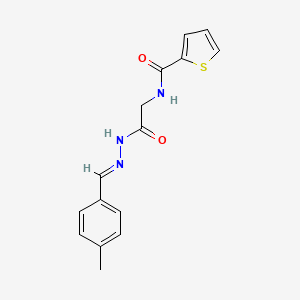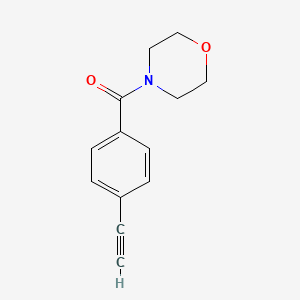
(4-Ethynylphenyl)(morpholino)methanone
Vue d'ensemble
Description
“(4-Ethynylphenyl)(morpholino)methanone” is a chemical compound with the molecular formula C13H13NO2 . It is a solid substance and is used in the field of molecular biology to modify gene expression .
Molecular Structure Analysis
The molecular structure of “(4-Ethynylphenyl)(morpholino)methanone” contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . The linear formula of this compound is C13H13NO2 .Physical And Chemical Properties Analysis
“(4-Ethynylphenyl)(morpholino)methanone” is a solid substance . It has a molecular weight of 215.25 . The compound should be stored in a sealed, dry environment at 2-8°C .Applications De Recherche Scientifique
Synthesis and Structural Analysis :
- The synthesis of compounds related to (4-Ethynylphenyl)(morpholino)methanone often involves complex reactions and has been a subject of study in the field of organic chemistry. For instance, a study on the synthesis of a similar compound, (6-methoxy-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl)morpholin-4-yl-methanone, highlighted the specific structural aspects such as the morpholino ring adopting a full chair conformation (Bakare, John, Butcher, & Zalkow, 2005).
Antitumor Activity :
- Some derivatives of (4-Ethynylphenyl)(morpholino)methanone have been investigated for their potential antitumor properties. For example, 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone showed distinct inhibition on the proliferation of various cancer cell lines (Tang & Fu, 2018).
Antioxidant Properties :
- The antioxidant properties of certain methanone derivatives, such as (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone, have been explored. These compounds exhibited effective antioxidant power, indicating their potential for use in various applications (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Medical Imaging Applications :
- In the medical imaging field, specific methanone derivatives are synthesized for use in positron emission tomography (PET) imaging. For instance, the synthesis of [11C]HG-10-102-01, a derivative of methanone, was developed for imaging LRRK2 enzyme in Parkinson's disease (Wang, Gao, Xu, & Zheng, 2017).
Pharmaceutical Intermediates :
- Compounds like (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate, a derivative of methanone, have been developed for pharmaceutical applications, particularly as intermediates in drug synthesis (Kopach et al., 2009).
Structural Exploration and Antiproliferative Activity :
- The structural exploration and antiproliferative activity of various methanone derivatives, such as (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, have been studied, revealing their potential in cancer treatment (Prasad et al., 2018).
Mécanisme D'action
Morpholino, a type of oligomer molecule used in molecular biology to modify gene expression, blocks access of other molecules to small (~25 base) specific sequences of the base-pairing surfaces of ribonucleic acid (RNA) . This mechanism might be applicable to “(4-Ethynylphenyl)(morpholino)methanone”, but specific details are not available in the search results.
Safety and Hazards
The safety information for “(4-Ethynylphenyl)(morpholino)methanone” includes several hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propriétés
IUPAC Name |
(4-ethynylphenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-2-11-3-5-12(6-4-11)13(15)14-7-9-16-10-8-14/h1,3-6H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKWBFZGLGMZCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Acetamido-4-[(4-fluorosulfonyloxyphenyl)-methylsulfamoyl]benzene](/img/structure/B2734683.png)
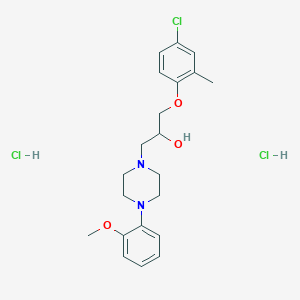

![4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2734687.png)

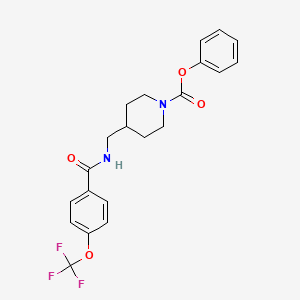
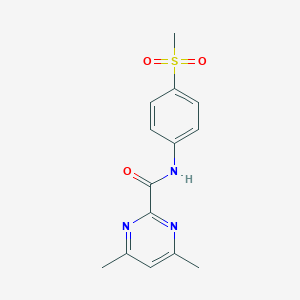
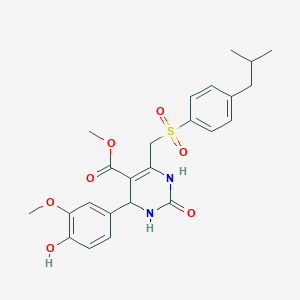
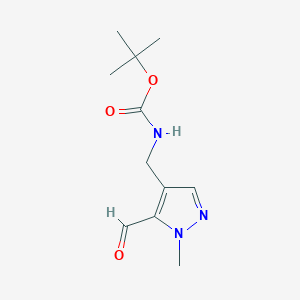
![Spiro[3,5-dihydro-1,4-benzoxazepine-2,4'-oxane]-4-sulfonyl fluoride](/img/structure/B2734700.png)
![3-amino-7,7-dimethyl-5-oxo-4-phenyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2734701.png)
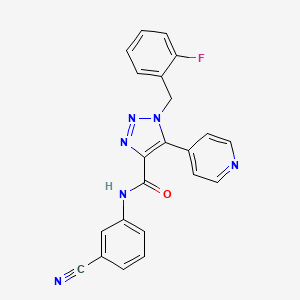
![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2734704.png)
